methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
Beschreibung
Methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic structure. The quinazoline core is substituted at position 3 with a phenyl group, at position 2 with a 1,3-thiazolidine moiety, and at position 7 with a methyl carboxylate ester.
The synthesis of such derivatives typically involves cyclocondensation reactions or functionalization of preformed quinazoline scaffolds. For example, analogous compounds like methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8, CAS 514857-29-5) are synthesized via nucleophilic substitution using Cs₂CO₃ as a base and DMF as a solvent . Structural elucidation of these compounds often relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .
Eigenschaften
IUPAC Name |
methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-18(24)13-7-8-15-16(11-13)20-19(21-9-10-26-12-21)22(17(15)23)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGLFKKWBFINRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of a quinazoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process might include steps such as crystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized quinazoline derivative, while reduction could produce a more saturated thiazolidine ring.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds related to methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate. These compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of thiazolidine and quinazoline scaffolds have shown effectiveness against Mycobacterium smegmatis and Candida albicans, indicating their potential as antimicrobial agents .
2. Anticancer Properties
The compound has been investigated for its anticancer effects. Research indicates that modifications to the quinazoline framework can enhance its cytotoxicity against various cancer cell lines. For example, studies using MDA-MB-231 breast cancer cells have shown that certain derivatives exhibit notable antiproliferative activity . The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
3. Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The thiazolidine moiety contributes to the modulation of inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazolidine ring and subsequent cyclization to form the quinazoline structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A series of synthesized thiazolidine derivatives were evaluated for their antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative treatments for resistant infections .
Case Study 2: Anticancer Activity
In a study examining the anticancer potential of methyl 4-oxo derivatives on various cell lines, compounds were tested against lung and breast cancer models. Results indicated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity. The most potent compound showed an IC50 value in the low micromolar range against MDA-MB-231 cells .
Wirkmechanismus
The mechanism by which methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core and thiazolidine ring can bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazoline derivatives with modifications at positions 2, 3, or 7 are common in medicinal chemistry. Below is a comparative analysis of methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate and its analogues:
Key Findings from Research
Bioactivity: Compound 8 (with a (2-chlorobenzyl)thio group) exhibits inhibitory activity against soluble epoxide hydrolase (sEH), a target in inflammatory diseases. The chloro-benzyl group likely enhances binding to hydrophobic enzyme pockets .
Synthetic Flexibility : The thiazolidine and thioether substituents at position 2 are introduced via similar nucleophilic substitution conditions (e.g., Cs₂CO₃/DMF). However, steric and electronic factors influence reaction yields. For instance, bulkier substituents like 1,3-thiazolidine may require longer reaction times .
Crystallographic Behavior : Quinazoline derivatives often exhibit planar or puckered ring systems depending on substituents. Software such as SHELXL and WinGX are critical for refining these structures . The thiazolidine ring in the target compound may adopt a puckered conformation, as described by Cremer and Pople’s puckering coordinates .
Data Table: Physicochemical Comparison
| Parameter | Target Compound | Compound 8 | Pyridin-2-yl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~383.4 | ~442.9 | ~347.3 |
| LogP (Predicted) | ~2.8 | ~3.5 | ~1.2 |
| Hydrogen Bond Donors | 1 (thiazolidine N-H) | 0 | 1 (carboxylic acid) |
| Aqueous Solubility (mg/mL) | Low | Very low | Moderate |
Notes on Methodology and Tools
- Crystallographic Software : SHELXL remains the gold standard for small-molecule refinement, while SIR97 integrates direct methods and least-squares refinement for efficient structure determination .
- Structural Analysis : ORTEP-3 and WinGX provide graphical interfaces for visualizing molecular conformations, aiding in the interpretation of substituent effects on ring puckering .
Biologische Aktivität
Methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 393.45 g/mol
- CAS Number : Not specifically listed; related compounds exist under different CAS numbers.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazolidine derivatives, including those related to methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate. A series of compounds were synthesized and evaluated against various bacterial and fungal strains. The results indicated significant antimicrobial activity:
| Compound | MIC (µmol/mL) | MBC (µmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| 4p | - | - | Antifungal |
| 3h | - | - | Antifungal |
These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, suggesting their potential as therapeutic agents against infections .
Anticancer Activity
The anticancer properties of thiazolidine derivatives have been a focal point in recent research. In vitro studies have demonstrated that methyl 4-oxo-3-phenyl derivatives can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.
- Apoptosis Induction : The activation of caspases and the generation of reactive oxygen species (ROS) were confirmed as mechanisms leading to cell death.
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division.
For instance, a study on related thiazolidine derivatives revealed that they exhibited IC values ranging from 0.85 µM to 3.32 µM across different cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
Case Study 1: Anticancer Mechanisms
A derivative similar to methyl 4-oxo-3-phenyl was tested on MCF-7 breast cancer cells. The study found that treatment led to significant morphological changes indicative of apoptosis, confirmed by Annexin V staining and flow cytometry analysis . The compound also affected key proteins involved in apoptosis regulation, such as Bcl-xL and Mcl-1.
Case Study 2: Antimicrobial Efficacy
A series of synthesized thiazolidine derivatives were tested against clinical isolates of bacteria and fungi. The best-performing compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
